molecular formula C17H23BrN2O4 B2766363 Tert-butyl 4-(2-(4-bromophenoxy)acetyl)piperazine-1-carboxylate CAS No. 1147343-55-2

Tert-butyl 4-(2-(4-bromophenoxy)acetyl)piperazine-1-carboxylate

Cat. No.: B2766363
CAS No.: 1147343-55-2
M. Wt: 399.285
InChI Key: DOCIQCPLGHAUGF-UHFFFAOYSA-N
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Description

“Tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate” is a chemical compound. It is a derivative of N-Boc piperazine . The IUPAC name for this compound is tert-butyl 4- (2- (4-amino-2-bromophenoxy)acetyl)piperazine-1-carboxylate . The compound has a molecular weight of 414.3 .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by single crystal X-ray diffraction analysis . The molecule adopts a specific shape based on its conformation. For example, a similar compound, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .

Scientific Research Applications

Synthesis and Characterization

The chemical compound Tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate, and its derivatives, have been synthesized and characterized extensively. Studies have detailed their synthesis, molecular structure, and characterization through various spectroscopic methods such as FT-IR, 1H & 13C NMR, and LCMS. X-ray diffraction studies have also been conducted to confirm the molecular structures of these compounds. For instance, the crystal structure of a similar compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, was reported to crystallize in the monoclinic space group with typical bond lengths and angles. This suggests a well-defined and stable molecular structure suitable for further application in various fields (Kulkarni et al., 2016; Mamat et al., 2012).

Biological Evaluation

The biological activities of Tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate derivatives have been evaluated. Some derivatives have exhibited moderate antibacterial and antifungal activities against several microorganisms, indicating their potential use in antimicrobial applications. For instance, a study reported moderate antibacterial and anthelmintic activity for a specific derivative, pointing to its potential in developing treatments for bacterial infections and parasitic worms (Sanjeevarayappa et al., 2015).

Crystallographic Analysis

Detailed crystallographic analysis and density functional theory (DFT) calculations have been performed for some derivatives. These studies provide insights into the molecular geometry, electronic structure, and the stability of the compounds. This knowledge is crucial in understanding the properties of these compounds and can be instrumental in their application in material science, catalysis, and pharmaceuticals. For example, the molecular structure of Tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate was calculated using DFT, and its molecular electrostatic potential and frontier molecular orbitals were investigated, revealing the stability of the molecular structure and molecular conformations (Yang et al., 2021).

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, detailed analysis of its physical and chemical properties, and extensive study of its potential applications, particularly in the field of drug discovery .

Properties

IUPAC Name

tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O4/c1-17(2,3)24-16(22)20-10-8-19(9-11-20)15(21)12-23-14-6-4-13(18)5-7-14/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCIQCPLGHAUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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